molecular formula C20H18N4O4 B2384320 2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid CAS No. 2171833-34-2

2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid

Cat. No.: B2384320
CAS No.: 2171833-34-2
M. Wt: 378.388
InChI Key: MQRLZOVLAGNIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetic acid, with a fluorenylmethyloxycarbonyl (Fmoc) protected amino group attached to a 1,2,4-triazole ring . Fmoc is a common protecting group used in peptide synthesis .


Molecular Structure Analysis

The molecular structure would consist of an acetic acid moiety, a 1,2,4-triazole ring, and a Fmoc-protected amino group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The reactivity of this compound could involve the acetic acid moiety, the 1,2,4-triazole ring, or the Fmoc-protected amino group. The Fmoc group could be removed under mildly basic conditions, and the carboxylic acid could react with bases or be esterified .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

Protection of Hydroxy-Groups : The Fmoc group is utilized to protect hydroxy-groups in the synthesis of complex molecules. It can be conveniently removed under mild conditions while preserving other sensitive functional groups, making it invaluable in peptide synthesis (Gioeli & Chattopadhyaya, 1982).

Synthesis of Tritiated Compounds : Research has demonstrated the use of fluorenyl compounds in the selective tritiation of methylene groups, a process essential for creating labeled compounds used in cancer research and drug development (Gutmann & Bell, 1974).

Development of Sustainable Synthesis Methods : The Fmoc group has been incorporated in the development of efficient and environmentally friendly synthesis methods for triazoles. Such advancements are crucial for reducing waste and improving the sustainability of chemical manufacturing processes (Tortoioli et al., 2020).

Study of Coordination and Fluorescence : Fmoc-based compounds have been studied for their coordination properties and fluorescence, contributing to our understanding of how these compounds interact with metals and how they can be used as probes in biological systems (Hendrickson et al., 2003).

Novel Synthesis Approaches : The Fmoc group has enabled the development of novel synthesis approaches for creating complex molecules, such as N-alkylhydroxamic acids, which are important in medicinal chemistry for their biological activities (Mellor & Chan, 1997).

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be used in the synthesis of peptides or other organic compounds .

Properties

IUPAC Name

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(26)10-24-12-22-18(23-24)9-21-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRLZOVLAGNIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NN(C=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.